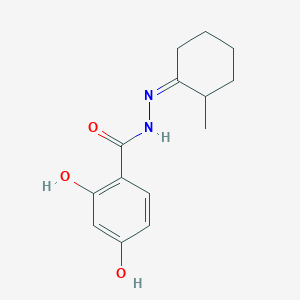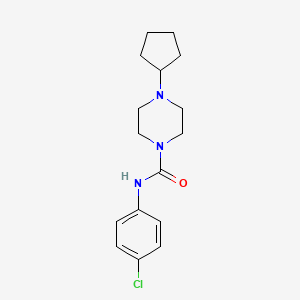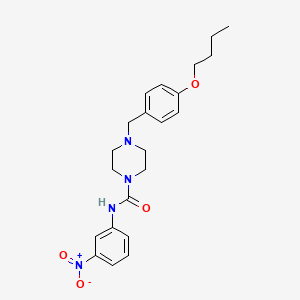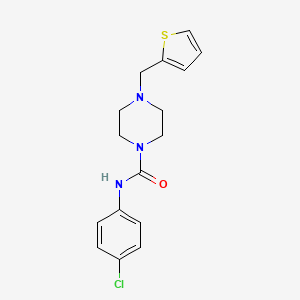
4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is a compound that belongs to the class of piperazinecarboxamides. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to have a wide range of applications in scientific research, including studies related to cancer, neurological disorders, and infectious diseases.
Mechanism of Action
The exact mechanism of action of 4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors that are involved in various biological processes. Specifically, this compound has been found to inhibit the activity of certain kinases and phosphodiesterases, which are involved in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide have been studied in various in vitro and in vivo models. This compound has been found to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been found to have neuroprotective properties, as it protects neurons from oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic properties. This compound has been found to have a wide range of applications in scientific research, including studies related to cancer, neurological disorders, and infectious diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One limitation of using 4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on 4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One potential area of research is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in various disease models. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical trials. Finally, studies are needed to evaluate the potential synergistic effects of this compound with other therapeutic agents, which may enhance its therapeutic efficacy.
Scientific Research Applications
4-(4-ethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to have a wide range of applications in scientific research, including studies related to cancer, neurological disorders, and infectious diseases.
properties
IUPAC Name |
4-[(4-ethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-16-4-6-17(7-5-16)15-23-10-12-24(13-11-23)21(26)22-19-9-8-18(25(27)28)14-20(19)29-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGXQHVPBKYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dihydroxy-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzohydrazide](/img/structure/B4284662.png)
![N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4284672.png)

![ethyl 4-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4284679.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4284687.png)

![N-cyclopropyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284704.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acrylonitrile](/img/structure/B4284723.png)



